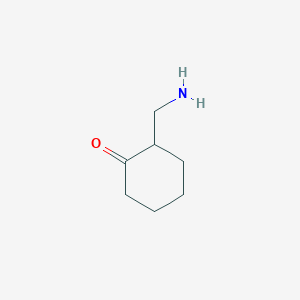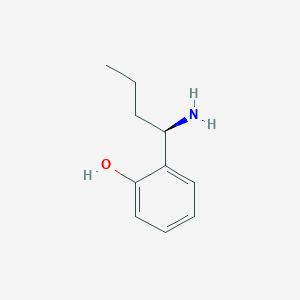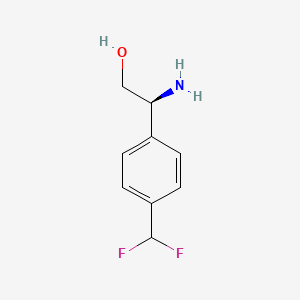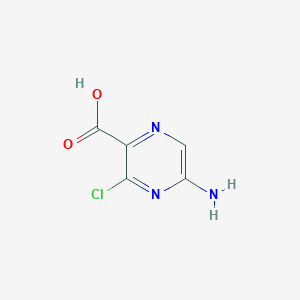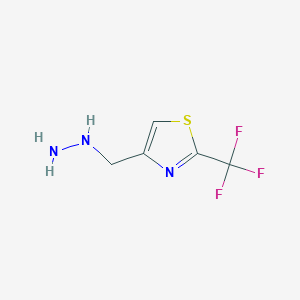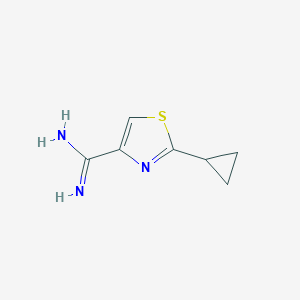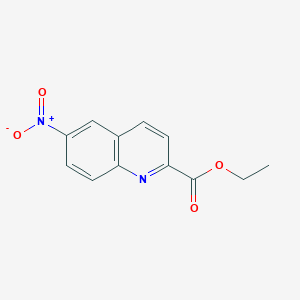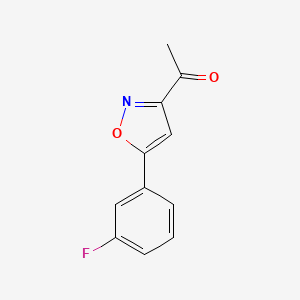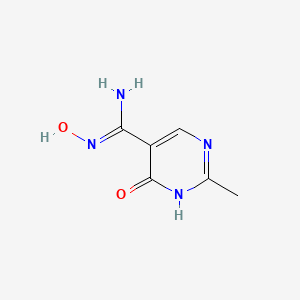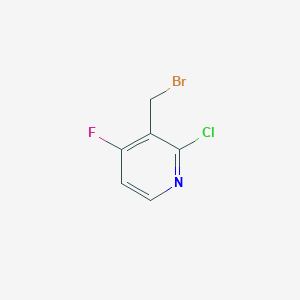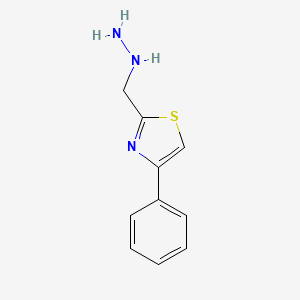
2-(Hydrazinylmethyl)-4-phenylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydrazinylmethyl)-4-phenylthiazole is a heterocyclic compound that features a thiazole ring substituted with a hydrazinylmethyl group at the 2-position and a phenyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydrazinylmethyl)-4-phenylthiazole typically involves the reaction of thiosemicarbazide with α-bromoacetophenone under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiazole ring. The general reaction conditions include the use of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol, followed by heating to promote cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Hydrazinylmethyl)-4-phenylthiazole can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor modulation.
Industry: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Hydrazinylmethyl)-4-phenylthiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors involved in disease pathways. The hydrazinyl group can form covalent bonds with target proteins, leading to inhibition or activation of biological processes. The thiazole ring can interact with various molecular targets, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(Hydrazinylmethyl)-4-methylthiazole: Similar structure but with a methyl group instead of a phenyl group.
2-(Hydrazinylmethyl)-4-ethylthiazole: Similar structure but with an ethyl group instead of a phenyl group.
2-(Hydrazinylmethyl)-4-phenylimidazole: Similar structure but with an imidazole ring instead of a thiazole ring.
Uniqueness
2-(Hydrazinylmethyl)-4-phenylthiazole is unique due to the presence of both the hydrazinylmethyl and phenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H11N3S |
|---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
(4-phenyl-1,3-thiazol-2-yl)methylhydrazine |
InChI |
InChI=1S/C10H11N3S/c11-12-6-10-13-9(7-14-10)8-4-2-1-3-5-8/h1-5,7,12H,6,11H2 |
InChI Key |
YNZIWFWFCWFPJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


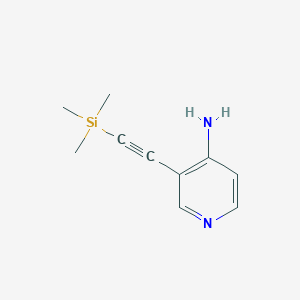
![3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B12971999.png)
